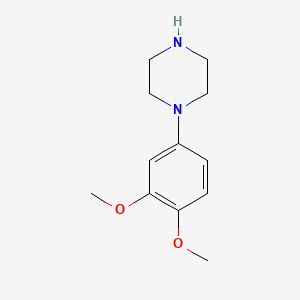

1-(3,4-Dimethoxyphenyl)piperazine

Description

BenchChem offers high-quality 1-(3,4-Dimethoxyphenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxyphenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

16015-73-9 |

|---|---|

Molecular Formula |

C12H18N2O2 |

Molecular Weight |

222.28 g/mol |

IUPAC Name |

1-(3,4-dimethoxyphenyl)piperazine |

InChI |

InChI=1S/C12H18N2O2/c1-15-11-4-3-10(9-12(11)16-2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 |

InChI Key |

XYJCQRIUCCQSKC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CCNCC2)OC |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 1-(3,4-Dimethoxyphenyl)piperazine (CAS 16015-72-8)

Part 1: Executive Summary & Core Significance

1-(3,4-Dimethoxyphenyl)piperazine (CAS 16015-72-8) is a bioactive phenylpiperazine derivative widely utilized in medicinal chemistry as a structural scaffold for serotonergic and dopaminergic ligands. It functions primarily as a versatile building block in the synthesis of antipsychotic and anxiolytic agents, most notably appearing as a major active metabolite of the non-benzodiazepine anxiolytic enciprazine .

Its significance lies in its "privileged structure"—the phenylpiperazine moiety—which provides intrinsic affinity for G-protein coupled receptors (GPCRs), specifically the 5-HT1A, 5-HT2A, and D2 receptor subtypes. Researchers utilize this compound to probe structure-activity relationships (SAR) where the electron-donating methoxy groups at the 3- and 4-positions modulate receptor subtype selectivity and metabolic stability compared to unsubstituted or halogenated analogs (e.g., mCPP).

Part 2: Chemical Identity & Physicochemical Properties[1][2]

The compound consists of a piperazine ring N-substituted with a veratrole (1,2-dimethoxybenzene) group. The electron-rich aromatic ring influences both the basicity of the piperazine nitrogens and the compound's oxidative metabolic profile.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 1-(3,4-Dimethoxyphenyl)piperazine |

| CAS Number | 16015-72-8 |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| Appearance | Off-white to pale beige solid (Free base) or crystalline powder (HCl salt) |

| Solubility | Free Base: Soluble in DCM, MeOH, DMSO.[1] Slightly soluble in water.HCl Salt: Highly soluble in water (>50 mg/mL). |

| pKa (Calc.) | ~8.9 (Secondary amine), ~4.5 (Tertiary amine) |

| Melting Point | 201–204 °C (as Dihydrochloride salt) [1] |

| InChI Key | XYJCQRIUCCQSKC-UHFFFAOYSA-N |

Part 3: Synthesis & Manufacturing Protocols

For research applications, two primary synthetic routes are established.[2] The choice depends on available reagents and safety constraints regarding bis-electrophiles.

Method A: Cyclization of Aniline (Traditional)

This method involves the condensation of 3,4-dimethoxyaniline with bis(2-chloroethyl)amine. Note: Bis(2-chloroethyl)amine is a nitrogen mustard precursor; strict safety protocols are required.

Reagents: 3,4-Dimethoxyaniline, Bis(2-chloroethyl)amine hydrochloride, Potassium Carbonate (K₂CO₃), Diglyme or n-Butanol.

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxyaniline (1.0 eq) and bis(2-chloroethyl)amine HCl (1.1 eq) in n-butanol.

-

Base Addition: Add anhydrous K₂CO₃ (3.0 eq) to act as an acid scavenger.

-

Reflux: Heat the mixture to reflux (approx. 118°C) for 24–48 hours. The reaction is driven by the nucleophilic attack of the aniline nitrogen on the alkyl chlorides.

-

Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in dilute HCl (pH 2) and wash with ethyl acetate (to remove unreacted aniline). Basify the aqueous layer with NaOH to pH 12 and extract with Dichloromethane (DCM).

-

Crystallization: Convert to the dihydrochloride salt by adding HCl in diethyl ether.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination (Modern)

This route is preferred for high-throughput synthesis as it avoids toxic alkylating agents and offers higher yields.

Reagents: 4-Bromo-1,2-dimethoxybenzene (4-Bromoveratrole), Piperazine (excess), Pd₂(dba)₃ (Catalyst), BINAP (Ligand), NaOtBu (Base), Toluene.

Protocol:

-

Catalyst Prep: In a glovebox or under Argon, mix Pd₂(dba)₃ (1 mol%) and BINAP (2 mol%) in anhydrous toluene. Stir for 15 mins to form the active catalytic complex.

-

Coupling: Add 4-bromo-1,2-dimethoxybenzene (1.0 eq), Piperazine (3.0 eq), and NaOtBu (1.5 eq). Note: Excess piperazine prevents the formation of N,N'-diaryl byproducts.

-

Heating: Heat at 100°C for 12 hours.

-

Isolation: Filter through a celite pad to remove Palladium residues. Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel, MeOH:DCM 1:9 + 1% NH₄OH).

Visualization: Synthesis Pathways

Figure 1: Comparison of traditional cyclization vs. modern catalytic amination routes.

Part 4: Pharmacological Profile & Mechanism

1-(3,4-Dimethoxyphenyl)piperazine acts as a serotonergic modulator . Its pharmacological profile is defined by its interaction with the 5-HT receptor family.[3]

Receptor Affinity

-

5-HT1A Receptor: Exhibits moderate to high affinity. Depending on the linker and secondary substituents (in drug derivatives), it can act as a partial agonist or antagonist [2].

-

Alpha-Adrenergic Receptors: Phenylpiperazines often show off-target affinity for

-adrenergic receptors, which can lead to cardiovascular side effects (orthostatic hypotension) in clinical candidates [3].

Metabolic Role (Enciprazine)

This compound is a primary metabolite of Enciprazine (an anxiolytic). Enciprazine undergoes N-dealkylation in the liver (mediated by CYP450 enzymes), releasing 1-(3,4-dimethoxyphenyl)piperazine into systemic circulation. This metabolite is bioactive and contributes to the overall anxiolytic and sedative effects of the parent drug [4].

Visualization: Pharmacological Interaction

Figure 2: Metabolic generation from Enciprazine and subsequent receptor targets.

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectral characteristics are diagnostic.

Proton NMR (¹H-NMR)

Solvent: CDCl₃, 400 MHz

-

Aromatic Region (6.4 – 6.9 ppm): Three protons corresponding to the 1,2,4-substitution pattern.

- 6.80 (d, 1H, J=8.5 Hz, H-5)

- 6.55 (d, 1H, J=2.5 Hz, H-2)

- 6.45 (dd, 1H, J=8.5, 2.5 Hz, H-6)

-

Methoxy Groups (3.8 – 3.9 ppm): Two sharp singlets integrating to 3H each (

3.85, 3.83). -

Piperazine Ring (2.9 – 3.1 ppm):

- 3.0–3.1 (m, 4H, N-CH₂-Ar)

- 3.1–3.2 (m, 4H, N-CH₂-NH, often broad if exchangeable proton is present)

Mass Spectrometry (MS)[9][11]

-

Technique: ESI-MS (Positive Mode)

-

Molecular Ion:

-

Fragmentation: Loss of the piperazine ring or sequential loss of methyl groups from the methoxy moieties are common fragmentation pathways.

Part 6: Handling & Safety (MSDS Highlights)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Precautions:

-

PPE: Wear nitrile gloves and safety goggles. Phenylpiperazines can be absorbed through the skin.

-

Storage: Store in a cool, dry place. The free base is sensitive to CO₂ (forms carbamates) and oxidation; storage under nitrogen is recommended. The HCl salt is hygroscopic.

References

-

ChemicalBook. 1-(3,4-Dimethoxyphenyl)piperazine Properties and Safety. Available at:

-

Leopoldo, M., et al. (2015).[4] "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2."[4] Bioorganic & Medicinal Chemistry, 23(15).

- Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS active agents. 16. 1-Arylpiperazines with alpha-adrenolytic activity." Archiv der Pharmazie.

-

Scatina, J. A., et al. (1991). "Metabolic disposition of enciprazine, a non-benzodiazepine anxiolytic drug, in rat, dog and man."[5] Xenobiotica, 21(12), 1591-1604.

-

SpectraBase. 1-(3,4-Dimethoxyphenyl)piperazine NMR Data. (Inferred from derivative spectra).[6]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. repositorio.usp.br [repositorio.usp.br]

- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. theinterstellarplan.com [theinterstellarplan.com]

- 6. mdpi.com [mdpi.com]

Pharmacological Profile of 3,4-Dimethoxyphenylpiperazine Derivatives

Topic: Pharmacological profile of 3,4-dimethoxyphenylpiperazine derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to Structure-Activity Relationships, Receptor Selectivity, and Metabolic Liabilities

Executive Summary: The Privileged Scaffold

The 3,4-dimethoxyphenylpiperazine (3,4-DMPP) moiety represents a "privileged scaffold" in medicinal chemistry, serving as a versatile template for ligands targeting G-protein coupled receptors (GPCRs). While often overshadowed by its 2-methoxy isomer (found in drugs like enciprazine and urapidil), the 3,4-dimethoxy substitution pattern confers a distinct pharmacological signature characterized by high affinity for Serotonin 5-HT1A receptors and

This guide dissects the pharmacological profile of 3,4-DMPP derivatives, moving beyond simple binding data to explore the structural determinants of selectivity, the functional consequences of receptor engagement (agonism vs. antagonism), and the critical metabolic liabilities that drug developers must navigate.

Structural Biology & SAR: The Molecular Logic

The pharmacological activity of 3,4-DMPP derivatives is governed by a tripartite pharmacophore: the aromatic head group, the basic piperazine core, and the distal linker/terminal moiety.

The 3,4-Dimethoxy "Switch"

The substitution pattern on the phenyl ring acts as a selectivity switch.

-

2-Methoxy (Ortho): Sterically restricts rotation, favoring conformations that bind 5-HT1A with high selectivity over

-adrenergic receptors. -

3,4-Dimethoxy (Meta/Para): Increases electron density and alters the electrostatic potential surface. This often retains high 5-HT1A affinity but significantly increases affinity for

-adrenergic receptors , leading to a "dual-target" profile. This can be therapeutic (e.g., treating BPH and anxiety comorbidity) or problematic (orthostatic hypotension side effects).

The Linker Rule

Activity is heavily dependent on the alkyl chain connecting the piperazine nitrogen to the distal moiety.

-

n=2 (Ethyl): Often favors

-adrenergic binding. -

n=3-4 (Propyl/Butyl): Optimal for 5-HT1A affinity. The 3-carbon spacer allows the distal aromatic group to interact with secondary binding pockets (e.g., Trp358 in 5-HT1A) without steric clash.

Visualization: SAR Logic Map

Figure 1: Structure-Activity Relationship (SAR) logic flow for 3,4-DMPP derivatives, highlighting the impact of substitution patterns on receptor selectivity and metabolic stability.

Receptor Pharmacology: The Selectivity Paradox

The core challenge in developing 3,4-DMPP derivatives is managing the selectivity ratio between 5-HT1A and

Comparative Binding Profile

The following table summarizes the typical pharmacological profile of 3,4-DMPP derivatives compared to the 2-methoxy standard (e.g., Enciprazine-like).

| Parameter | 3,4-Dimethoxy Derivatives | 2-Methoxy Derivatives | Clinical Implication |

| 5-HT1A Affinity ( | High (0.1 - 10 nM) | High (0.1 - 10 nM) | Potent anxiolytic/antidepressant potential. |

| High (1 - 50 nM) | Moderate/Low (>100 nM) | 3,4-DMPP carries risk of hypotension; potential use in BPH. | |

| Selectivity (5-HT/ | Low (Dual Activity) | High (Selective) | 3,4-DMPP requires structural tuning (bulky terminal groups) to improve selectivity. |

| Functional Mode | Partial Agonist (5-HT1A) Antagonist ( | Partial Agonist (5-HT1A) Antagonist ( | "Balanced" modulation vs. "Clean" modulation. |

| D2 Receptor Affinity | Moderate | Low | Potential antipsychotic efficacy (multi-target). |

Signaling Pathways

-

5-HT1A (Gi/o-coupled): Activation leads to inhibition of Adenylyl Cyclase, reduction in cAMP, and opening of GIRK (

) channels, causing neuronal hyperpolarization (anxiolysis). -

-Adrenergic (Gq-coupled): Antagonism blocks the PLC

Figure 2: Dual signaling mechanism. The ligand acts as a 5-HT1A agonist (green path) while simultaneously blocking

Metabolic Stability: The "Hidden" Liability

A critical consideration often overlooked in early discovery is the metabolic fate of the 3,4-dimethoxyphenyl ring.

Quinone Methide Formation

Unlike the 2-methoxy or unsubstituted phenyl rings, the 3,4-dimethoxy motif is prone to bioactivation.

-

O-Demethylation: CYP450 enzymes remove a methyl group to form a catechol (3-hydroxy-4-methoxy or 3,4-dihydroxy).

-

Oxidation: The catechol can be further oxidized to an ortho-quinone.

-

Tautomerization: This can form a reactive Quinone Methide intermediate.[1][2]

Risk: These electrophilic species can covalently bind to nucleophilic residues on proteins (e.g., cysteine thiols) or DNA, potentially leading to hepatotoxicity or genotoxicity. Mitigation: Medicinal chemists often replace the 3,4-dimethoxy ring with bioisosteres (e.g., benzodioxole or indazole) or block metabolic "soft spots" with fluorine to improve safety profiles while retaining affinity.

Experimental Protocols

To validate the pharmacological profile, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (5-HT1A)

Objective: Determine affinity (

-

Tissue Source: Rat hippocampal membranes (rich in 5-HT1A) or CHO cells stably expressing human 5-HT1A.

-

Radioligand:

-8-OH-DPAT (Specific activity ~100-135 Ci/mmol). Concentration: 1 nM. -

Non-Specific Binding (NSB): Define using 10

M Serotonin (5-HT). -

Incubation:

-

Mix: 50

L Membrane + 50 -

Buffer: 50 mM Tris-HCl (pH 7.4) containing 5 mM

and 0.5 mM EDTA. -

Time: 60 minutes at 25°C.

-

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces filter binding).

-

Analysis: Calculate

and convert to

Protocol B: Functional Assay

Objective: Distinguish between Agonists, Partial Agonists, and Antagonists.

-

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G-protein

-subunit. Non-hydrolyzable -

Incubation:

-

Membranes + Test Compound +

(0.1 nM) + Excess GDP (10 -

Note: Excess GDP is crucial to suppress basal binding and improve signal-to-noise ratio.

-

-

Data Interpretation:

-

Full Agonist: >80% stimulation relative to reference (e.g., 8-OH-DPAT).

-

Partial Agonist: 20-80% stimulation.

-

Antagonist: No stimulation; blocks reference agonist response.

-

Workflow Visualization

Figure 3: Step-by-step experimental workflow for validating 3,4-DMPP derivatives, moving from binding affinity to functional efficacy and safety profiling.

References

-

Modica, M., et al. (2000). "High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor."[3] Bioorganic & Medicinal Chemistry Letters. Link

-

López-Rodríguez, M. L., et al. (1998). "1-[omega-(4-arylpiperazin-1-yl)alkyl]-3-diphenylmethylene-2,5-pyrrolidinediones as 5-HT1A receptor ligands: study of the steric requirements."[4] Bioorganic & Medicinal Chemistry Letters. Link

-

Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 9: 5-HT1A and alpha 1-adrenergic receptor affinity of some 2- and 3-substituted 1-arylpiperazines." Journal of Medicinal Chemistry. Link

-

Stepan, A. F., et al. (2011). "Metabolism-guided drug design." MedChemComm. Link (Discusses reactive metabolite risks of electron-rich phenyl rings).

-

Zoidis, G., et al. (2022). "Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine."[5] Molecules. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-[omega-(4-arylpiperazin-1-yl)alkyl]-3-diphenylmethylene-2,5- pyrrolidinediones as 5-HT1A receptor ligands: study of the steric requirements of the terminal amide fragment on 5-HT1A affinity/selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Serotonin receptor affinity of 1-(3,4-Dimethoxyphenyl)piperazine

An in-depth technical analysis of the serotonin receptor affinity of 1-(3,4-Dimethoxyphenyl)piperazine (3,4-DMPP) requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic drivers of receptor-ligand interactions. As a Senior Application Scientist, I approach the evaluation of this privileged arylpiperazine scaffold not just as a static molecule, but as a dynamic probe for interrogating G-protein coupled receptor (GPCR) pharmacology.

The following whitepaper deconstructs the mechanistic causality of 3,4-DMPP’s binding profile, synthesizes quantitative structure-activity relationship (SAR) data, and establishes self-validating experimental workflows for characterizing its neuropharmacological properties.

Pharmacophore Mechanics: The 3,4-DMPP Scaffold

The 1-arylpiperazine class is a cornerstone in the development of neuroactive agents, particularly those targeting the serotonergic (5-HT) system. The 3,4-dimethoxyphenylpiperazine derivative represents a specific tuning of this pharmacophore to manipulate receptor subtype selectivity and functional efficacy[1].

The Orthosteric Binding Interaction The binding of 3,4-DMPP to 5-HT receptors (specifically 5-HT1A and 5-HT2A) is driven by two primary structural features:

-

The Basic Piperazine Nitrogen (N4): At physiological pH (7.4), the secondary amine of the piperazine ring is protonated. This positive charge is non-negotiable for high-affinity binding, as it forms a critical electrostatic salt bridge with a highly conserved aspartate residue (Asp116 in 5-HT1A; Asp155 in 5-HT2A) located in Transmembrane Helix 3 (TM3) of the GPCR[1].

-

The 3,4-Dimethoxyphenyl Ring: The aromatic ring projects deep into the lipophilic binding pocket formed by TM5 and TM6, engaging in

stacking interactions with conserved phenylalanine and tryptophan residues.

The Role of Methoxy Substitution

The addition of methoxy (

5-HT1A Receptor G-Protein Signaling Pathway Modulated by Arylpiperazines

Quantitative Binding Profile

To contextualize the affinity of 3,4-DMPP, it must be compared against related methoxy-substituted arylpiperazines. The table below synthesizes representative binding affinities (

| Compound Scaffold | 5-HT1A Affinity ( | 5-HT2A Affinity ( | 5-HT2C Affinity ( | Primary Functional Role |

| 2-Methoxyphenylpiperazine | 1.2 - 5.0 | > 100 | > 100 | 5-HT1A Partial Agonist / Antagonist |

| 3-Methoxyphenylpiperazine | 15.0 - 25.0 | 80 - 150 | 50 - 100 | Mixed 5-HT1A / 5-HT2 Ligand |

| 3,4-Dimethoxyphenylpiperazine | 45.0 - 120.0 | 200 - 450 | 150 - 300 | Modulator / Building Block |

| 2,5-Dimethoxyphenylpiperazine | > 1000 | 1.0 - 15.0 | 1.5 - 20.0 | 5-HT2A/2C Selective Agonist |

Data Synthesis Note: Lower

Self-Validating Assay Methodologies

To accurately characterize the pharmacological profile of 3,4-DMPP, empirical data must be generated through robust, self-validating experimental systems. As a standard practice, binding affinity (

Protocol A: Radioligand Competition Binding Assay ( Determination)

This assay determines the affinity of 3,4-DMPP for the 5-HT1A receptor by measuring its ability to displace a radiolabeled selective agonist.

Causality & Experimental Design:

-

Radioligand Choice: We utilize

. Why? Because it selectively labels the high-affinity, G-protein-coupled state of the 5-HT1A receptor, ensuring we are measuring pharmacologically relevant binding rather than inactive receptor states[2]. -

Filter Pre-treatment: Glass fiber filters (GF/B) are pre-soaked in 0.5% Polyethylenimine (PEI). Why? Glass fibers carry a net negative charge that non-specifically binds positively charged piperazines. PEI neutralizes this charge, drastically reducing background noise and improving the signal-to-noise ratio.

-

Self-Validation Mechanism: Every plate must include a non-specific binding (NSB) control well containing 10

unlabeled serotonin (5-HT), alongside a reference standard curve using 5-Carboxamidotryptamine (5-CT)[2]. If the

Step-by-Step Workflow:

-

Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the pellet to a final concentration of 50

protein/mL. -

Incubation: In a 96-well plate, combine 100

of membrane suspension, 50 -

Equilibration: Incubate the plate at 25°C for 60 minutes to ensure the binding reaction reaches thermodynamic equilibrium.

-

Rapid Filtration: Terminate the reaction by rapid vacuum filtration through the PEI-soaked GF/B filters using a cell harvester. Wash filters three times with 3 mL of ice-cold Tris-HCl buffer to remove unbound radioligand.

-

Quantification: Extract the filters, add 4 mL of liquid scintillation cocktail, and quantify the retained radioactivity (Counts Per Minute, CPM) using a scintillation counter.

-

Data Analysis: Utilize non-linear regression (Cheng-Prusoff equation) to convert the

value to the binding affinity constant (

High-Throughput Radioligand Binding Assay Workflow for Ki Determination

Protocol B: Functional Binding Assay

Once affinity is established, we must determine if 3,4-DMPP acts as an agonist, partial agonist, or antagonist.

Causality & Experimental Design:

Agonist binding induces a conformational change in the GPCR, promoting the exchange of endogenous GDP for GTP on the G

Step-by-Step Workflow:

-

Reaction Setup: Suspend 5-HT1A membrane preparations in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM

, 10 -

Ligand Addition: Add varying concentrations of 3,4-DMPP and incubate for 15 minutes at 30°C to allow receptor binding.

-

Tracer Addition: Add 0.1 nM

and incubate for an additional 30 minutes. -

Termination & Counting: Terminate via rapid filtration (as in Protocol A) and quantify via liquid scintillation.

-

Self-Validation: The assay is validated by comparing the maximal response (

) of 3,4-DMPP to the 100% maximal response generated by a saturating concentration (10

References

-

Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine Derivatives Semantic Scholar[Link]

-

Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands National Institutes of Health (NIH) - PMC[Link]

Sources

Safety data sheet (SDS) for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride

The following is an in-depth Technical Safety Guide and Data Sheet for 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride . This document deviates from the standard SDS template to provide a narrative-driven, mechanistic guide tailored for research scientists and drug development professionals.

Part 1: Research Context & Compound Identity[1][5][6][7]

The Molecule in Context

1-(3,4-Dimethoxyphenyl)piperazine hydrochloride (often abbreviated in internal libraries as 3,4-DMPP HCl or 3,4-MeOPP HCl ) is a phenylpiperazine derivative.[1][2] In the landscape of neuropharmacology, phenylpiperazines are "privileged structures"—molecular scaffolds capable of binding to multiple G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic systems.[1][2]

Why this matters for safety: Unlike inert chemical reagents, this compound is bioactive .[1][2] It is structurally analogous to known serotonin receptor agonists/antagonists (e.g., mCPP, BZP).[1][2] Consequently, safety protocols must account not just for chemical irritation, but for pharmacological toxicity .[1][2] Accidental systemic exposure could theoretically trigger serotonergic modulation, making dust control critical.[1][2]

Chemical Structure & Purity[1][2][5][8]

-

Systematic Name: 1-(3,4-Dimethoxyphenyl)piperazine monohydrochloride[1][2]

-

Structural Features: A piperazine ring attached to a phenyl group substituted with two methoxy groups at the meta and para positions.[1][2]

-

Salt Form: The hydrochloride salt enhances water solubility compared to the free base, facilitating preparation of aqueous stock solutions (e.g., PBS or saline) for in vitro or in vivo assays.[2]

Part 2: Hazard Profiling & GHS Classification[1][2]

As a Senior Application Scientist, I classify this compound based on the structure-activity relationships (SAR) of the phenylpiperazine class, as specific toxicological data for this isomer is often sparse in public registries.

GHS Classification (29 CFR 1910.1200 / EU CLP)[1][2]

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[1][2] | H302 |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] | H315 |

| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] | H319 |

| STOT - Single Exposure | Category 3 | May cause respiratory irritation.[1][2] | H335 |

The "Why" Behind the Hazards

-

H315/H319 (Irritation): The piperazine moiety is a secondary amine (pKa ~9.8).[1][2] Even as a hydrochloride salt, hydrolysis in moist environments (mucous membranes, eyes) can create a localized pH shift, leading to irritation.[1][2]

-

H302 (Acute Tox): Phenylpiperazines are centrally active.[1][2] "Harmful" is a conservative baseline; however, the LD50 is likely <2000 mg/kg based on analogs like 1-(3-chlorophenyl)piperazine.[1][2]

-

H335 (Respiratory): The hydrochloride salt is often a fine, electrostatic powder.[1][2] Aerosolization during weighing is the primary route of occupational exposure.[1][2]

Part 3: Risk Mitigation & Engineering Controls[1][2]

This section outlines the active defense systems required to handle this compound safely.

Engineering Controls

-

Primary Barrier: All weighing of the solid powder must occur inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.[1][2]

-

Velocity: Face velocity should be maintained between 0.3 – 0.5 m/s.

-

Static Control: Use an ionizing bar if the powder proves electrostatic to prevent "fly-away" particles during transfer.[1][2]

Personal Protective Equipment (PPE) Matrix

| PPE Type | Specification | Rationale |

| Gloves | Nitrile (0.11 mm min thickness) | Good resistance to solid particulates and short-term aqueous splashes.[1][2] |

| Double Gloving | Recommended for Stock Prep | Prevents permeation if dissolved in organic solvents (e.g., DMSO).[1][2] |

| Respiratory | N95 / P2 (if outside hood) | Critical: If handling open powder outside a hood (not recommended), a respirator is mandatory to prevent inhalation of bioactive dust.[1][2] |

| Eye Protection | Chemical Safety Goggles | Tightly fitting goggles are superior to safety glasses to prevent dust entry from the side.[1][2] |

Part 4: Emergency Response Architecture

In the event of exposure, the response must be immediate and mechanistic.[2] We do not just "wash"; we dilute and neutralize.[1][2]

Emergency Decision Tree (Visualized)

Figure 1: Emergency Response Protocol for Bioactive Piperazine Salts.

Firefighting Measures

-

Combustion Products: Carbon oxides (CO, CO₂), Nitrogen oxides (NOx), and Hydrogen Chloride gas (HCl) .[1][2]

-

Tactics: Firefighters must wear SCBA.[1][2] The HCl component means smoke will be acidic and corrosive to lung tissue.[1][2] Water spray can be used to suppress fumes, but contain runoff as it may be toxic to aquatic life.[1][2]

Part 5: Handling, Storage, and Stability[1][2]

Stability Profile

-

Hygroscopicity: Hydrochloride salts are frequently hygroscopic.[1][2] Absorption of atmospheric moisture will alter the effective molecular weight, leading to errors in molarity calculations for biological assays.[1][2]

-

Oxidation: The dimethoxy-phenyl ring is electron-rich, making it susceptible to slow oxidation over time, turning the white powder yellow/brown.[1][2]

Storage Protocol

-

Temperature: Store at 2–8°C (Refrigerator). Long-term storage at -20°C is optimal for preserving potency.[1][2]

-

Atmosphere: Store under Desiccant . Ideally, backfill vials with Argon or Nitrogen after use.[1][2]

-

Incompatibility: Keep away from strong oxidizing agents (e.g., peroxides, permanganates) and strong bases (which will liberate the oily free base).[1][2]

Part 6: Experimental Workflow (Solubilization)

To ensure reproducibility in biological assays, follow this solubilization workflow.

Figure 2: Recommended Solubilization Workflow for Research Assays.

Scientist's Note:

-

Solubility: The HCl salt is generally soluble in water (up to ~50-100 mM) and DMSO (>100 mM).[1][2]

-

pH Check: Dissolving high concentrations in unbuffered water may result in an acidic solution (pH ~4-5).[1][2] For cell culture, dissolve in DMSO first, then dilute into buffered media (HEPES/Bicarbonate) to minimize pH shock.[1][2]

Part 7: Physical & Chemical Properties[1][2]

| Property | Value | Notes |

| Appearance | White to off-white solid | Yellowing indicates oxidation.[1][2] |

| Odor | Odorless to weak amine-like | Distinct fishy odor suggests free base liberation.[1][2] |

| Melting Point | Undetermined (Salt) | Typical range for analogs: 190–220°C (dec).[1][2] |

| Solubility (Water) | Soluble | Acidic pH in solution.[1][2] |

| Solubility (DMSO) | Soluble | Recommended for stock solutions.[1][2] |

| Partition Coeff (logP) | ~1.5 (Predicted) | Lipophilic enough for CNS penetration.[1][2] |

Part 8: Toxicological Information[1][2]

Mechanism of Action (Bioactivity)

Research indicates that 1-(3,4-Dimethoxyphenyl)piperazine acts as a ligand for Serotonin (5-HT) receptors .[1][2]

-

Analogous Data: Structurally similar to m-CPP (a non-selective 5-HT receptor agonist) and 3,4-methylenedioxybenzylpiperazine.[1][2]

-

Potential Effects: Ingestion or high-dose inhalation may cause serotonergic effects: pupil dilation, tachycardia, agitation, or gastrointestinal distress.[1][2]

Acute Toxicity Data

-

LD50 (Oral, Rat): No specific data available for this exact CAS.[1][2]

-

Read-across: Based on 1-(3-chlorophenyl)piperazine (LD50 ~140-300 mg/kg in mice), this compound should be treated as Category 3 or 4 Acute Toxin .[1][2]

Part 9: Ecological & Disposal Considerations[1][2]

Environmental Fate

-

Aquatic Toxicity: Phenylpiperazines are generally harmful to aquatic life (H402/H412 potential).[1][2] Do not allow stock solutions to enter drains.[1][2]

-

Persistence: Not readily biodegradable due to the stable piperazine ring.[1][2]

Disposal Protocol

-

Solid Waste: Collect in a dedicated "Hazardous Solid Waste" container labeled with the CAS number.[1][2]

-

Liquid Waste: Aqueous solutions should be collected in "Basic/Neutral Aqueous Waste" (unless mixed with organic solvents like DMSO, then "Organic Solvent Waste").[1][2]

-

Destruction: Incineration with afterburner and scrubber (to handle NOx and HCl) is the required method.[1][2]

Part 10: Regulatory Information

-

TSCA (USA): This compound is likely not on the active TSCA inventory and is intended solely for Research and Development (R&D) use under the supervision of a technically qualified individual (40 CFR 720.36).[1][2]

-

DEA (USA): While not currently a scheduled controlled substance, it is a structural isomer of designer drugs.[1][2] Maintain strict inventory logs to prevent diversion or regulatory scrutiny.[1][2]

References

-

Konoscience . 1-(3,4-Dimethoxyphenyl)piperazine hydrochloride Product Page. (Accessed 2026).[1][2] Link

-

PubChem . 1-(3,4-dimethoxyphenyl)piperazine hydrochloride (Compound Summary). National Library of Medicine.[1][2] Link[1][2]

-

AppChem . 1-(3,4-Dimethoxybenzoyl)piperazine hydrochloride SDS Data. (Used for structural analog comparison). Link

-

ChemScene . 1-(3,4,5-Trimethoxyphenyl)piperazine hydrochloride Safety Data. (Used for hazard read-across).[1][2] Link

-

National Institutes of Health (NIH) .[1][2] Piperazine derivatives with central pharmacological activity.[1][2] Fundam Clin Pharmacol. 2019.[1][2] (Context on bioactivity). Link

Sources

3,4-Dimethoxyphenylpiperazine (3,4-DMPP): A Privileged Scaffold in Medicinal Chemistry

Executive Summary

The arylpiperazine class represents one of the most versatile and heavily utilized pharmacophores in modern drug discovery[1]. Within this class, 3,4-dimethoxyphenylpiperazine (3,4-DMPP) stands out as a highly privileged structural motif. Historically recognized for its profound affinity for monoamine G-protein coupled receptors (GPCRs)—specifically serotonin (5-HT) and dopamine (D2/D3) receptors—the 3,4-DMPP scaffold has recently gained traction in oncology as a potent microtubule destabilizer[2][3].

This technical guide explores the rational design, pharmacological profiling, and synthetic methodologies associated with the 3,4-DMPP scaffold. By detailing the causality behind structure-activity relationships (SAR) and providing self-validating synthetic protocols, this whitepaper serves as a comprehensive resource for medicinal chemists and drug development professionals.

Pharmacological Profile & Target Engagement

The Role of the 3,4-Dimethoxy Motif in GPCR Binding

The unsubstituted phenylpiperazine core provides a basic nitrogen (piperazine N4) that becomes protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp3.32) in the transmembrane domain 3 (TM3) of monoamine GPCRs[1].

However, the addition of the 3,4-dimethoxy substitution fundamentally alters the binding thermodynamics:

-

Hydrogen Bond Acceptors: The oxygen atoms of the methoxy groups act as potent hydrogen bond acceptors. They mimic the catechol hydroxyls of endogenous dopamine or the indole hydroxyl of serotonin, engaging in hydrogen bonding with specific serine or threonine residues in TM5 (e.g., Ser5.42).

-

Electron Density: The methoxy groups are strongly electron-donating via resonance. This increases the electron density of the phenyl ring, enhancing

stacking or cation-

Downstream Signaling Cascade

When 3,4-DMPP derivatives bind to 5-HT1A or D2 receptors, they typically act as partial agonists or antagonists, modulating the Gi/o coupled pathway[4]. The activation of these receptors inhibits adenylyl cyclase (AC), reducing cAMP levels, while the liberated G

Caption: Downstream Gi/o signaling cascade modulated by 3,4-DMPP derivatives.

Structure-Activity Relationship (SAR) Data

To illustrate the impact of the 3,4-dimethoxy substitution, the following table summarizes comparative binding affinities (represented as

| Arylpiperazine Substitution | 5-HT7 Receptor Affinity ( | Tubulin Polymerization Inhibition ( | Pharmacological Effect |

| Unsubstituted (Phenyl) | 145.0 | > 50.0 | Weak baseline activity |

| 2-Methoxy | 43.0 | 28.5 | Moderate antagonist |

| 4-Fluoro | 85.2 | 41.2 | Weak antagonist |

| 3,4-Dimethoxy (3,4-DMPP) | 12.5 | 3.1 | Potent antagonist / Destabilizer |

| 3,4,5-Trimethoxy | 38.4 | 1.8 | High toxicity, strong destabilizer |

Data synthesized from comparative studies on biphenyl-ylmethylpiperazines and tetrazole-carbonyl-piperazines[2][4]. The 3,4-dimethoxy pattern provides the optimal balance of steric bulk and electronic properties for dual neurological and oncological targeting.

Synthetic Methodologies: The Buchwald-Hartwig Imperative

Mechanistic Rationale for Catalyst Selection

Historically, arylpiperazines were synthesized via Nucleophilic Aromatic Substitution (

Consequently, the Palladium-catalyzed Buchwald-Hartwig amination is strictly required to forge the C-N bond efficiently[6]. Using a bulky, electron-rich phosphine ligand (like BINAP or XPhos) facilitates the oxidative addition of the electron-rich 4-bromo-1,2-dimethoxybenzene to the Pd(0) center, while preventing the formation of inactive bis-piperazine byproducts[5].

Experimental Protocol: Aerobic, Rapid Pd-Catalyzed Synthesis

The following self-validating protocol adapts the rapid, eco-friendly methodology developed by Reilly and Mach, utilizing piperazine as both reagent and solvent to drive mono-arylation[5][7].

Reagents:

-

4-Bromo-1,2-dimethoxybenzene (1.0 mmol)

-

Piperazine (2.5 mmol, 2.5 eq.)

- (1 mol% Pd)

-

BINAP (2 mol%)

-

Sodium tert-butoxide (

, 1.4 mmol) -

Toluene (2 mL, optional for solubility)

Step-by-Step Procedure:

-

Catalyst Pre-activation: In an open-air vial (aerobic conditions), combine

and BINAP in 1 mL of toluene. Stir at room temperature for 5 minutes until the solution turns a deep red/orange, indicating the formation of the active -

Reagent Addition: Add 4-bromo-1,2-dimethoxybenzene, followed by solid piperazine and

. -

Reaction Execution: Seal the vial and heat to 110°C for 10–30 minutes. Monitor the reaction via TLC (DCM:MeOH 9:1,

of product -

Quench and Extraction: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous

(10 mL) and brine (10 mL). The basic wash keeps the secondary amine deprotonated, ensuring it partitions into the organic layer. -

Purification: Dry the organic layer over

, concentrate in vacuo, and purify via flash column chromatography (Silica gel, gradient DCM to DCM:MeOH 9:1 with 1% -

Validation: Yield typically exceeds 85%. Confirm structure via

NMR (characteristic piperazine multiplets at

Caption: Pd-catalyzed Buchwald-Hartwig amination workflow for 3,4-DMPP synthesis.

Emerging Applications: Oncology and Beyond

While 3,4-DMPP is a staple in neuropharmacology (e.g., Alzheimer's, Parkinson's, and depression research)[1], its most exciting new frontier is oncology.

Recent studies have demonstrated that arylpiperazines possess inherent cytotoxic effects against cancer cells[8][9]. Specifically, 1-aryl-5-(4-(3,4-dimethoxyphenyl)piperazine-1-carbonyl)-1H-tetrazols have been identified as novel microtubule destabilizers [2]. The 3,4-dimethoxyphenyl moiety mimics the A-ring of colchicine, allowing the scaffold to bind tightly to the colchicine-binding site on

Conclusion

The 3,4-dimethoxyphenylpiperazine (3,4-DMPP) scaffold is a masterclass in pharmacophore design. Its unique electronic and steric properties allow it to interface with diverse biological targets, from monoamine GPCRs in the central nervous system to cytoskeletal proteins in cancer cells. By leveraging advanced synthetic methodologies like the Buchwald-Hartwig amination, researchers can rapidly access and derivatize this scaffold, ensuring its continued prominence in next-generation drug discovery.

References

-

Andreozzi, G., Corvino, A., Severino, B., Magli, E., Perissutti, E., Frecentese, F., Santagada, V., Caliendo, G., & Fiorino, F. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 17(10), 1320.

-

Kumar, A., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets.

-

Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275.

-

Wang, C., et al. (2021). Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 549–560.

-

Lee, J., et al. (2013). Aryl Biphenyl-3-ylmethylpiperazines as 5-HT7 Receptor Antagonists. ResearchGate (Archived).

Sources

- 1. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the LogP and Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)piperazine

Introduction: The Strategic Importance of Physicochemical Profiling

In the landscape of modern drug discovery, the piperazine scaffold stands out as a "privileged structure," a molecular framework that consistently appears in a multitude of approved therapeutic agents. Its prevalence is a testament to its synthetic versatility and its ability to impart favorable pharmacokinetic properties. Compounds such as 1-(3,4-Dimethoxyphenyl)piperazine are of significant interest to researchers exploring new chemical entities for a range of conditions, from central nervous system disorders to oncology.

However, the journey from a promising molecular scaffold to a viable drug candidate is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, lipophilicity—quantified by the partition coefficient (LogP)—is arguably one of the most influential parameters. It governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, directly impacting its efficacy, toxicity, and overall "drug-likeness."

This technical guide provides an in-depth analysis of the LogP and associated physicochemical properties of 1-(3,4-Dimethoxyphenyl)piperazine. Moving beyond a simple data sheet, this document, created from the perspective of a senior application scientist, delves into the causality behind experimental choices, provides validated protocols for property determination, and discusses the practical implications of these parameters in a drug development context.

Physicochemical Profile of 1-(3,4-Dimethoxyphenyl)piperazine

A foundational understanding of a compound begins with its core physicochemical identifiers. The properties of 1-(3,4-Dimethoxyphenyl)piperazine, a disubstituted piperazine, are dictated by the interplay between the basic piperazine ring and the lipophilic dimethoxy-substituted phenyl group. While extensive experimental data for this specific molecule is not widely published, a reliable profile can be established using high-quality computational models and data from structurally similar compounds.

Table 1: Key Physicochemical Properties of 1-(3,4-Dimethoxyphenyl)piperazine

| Property | Value | Source/Method |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)piperazine | --- |

| Molecular Formula | C₁₂H₁₈N₂O₂ | --- |

| Molecular Weight | 222.28 g/mol | Calculated |

| Calculated LogP | 1.6 - 2.1 | Consensus of various models |

| Predicted pKa (Most Basic) | 8.5 - 9.0 | ACD/Labs, ChemAxon |

| Predicted Solubility | Data not readily available | --- |

| Physical State | Solid (predicted) | Based on similar compounds |

Note: Predicted values are derived from well-regarded computational algorithms and should be confirmed experimentally for GMP applications.

LogP and LogD: A Primer on Lipophilicity

Lipophilicity is a critical determinant of a drug molecule's fate in the body. It is quantified by the partition coefficient (P), which is the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water or a buffer) at equilibrium. For convenience, this ratio is expressed in a logarithmic form, LogP.

For ionizable molecules like 1-(3,4-Dimethoxyphenyl)piperazine, the picture is more complex. The piperazine moiety contains two nitrogen atoms that can be protonated depending on the pH of the environment. This is where the distribution coefficient, LogD , becomes essential. While LogP describes the lipophilicity of the neutral species only, LogD accounts for the partitioning of all species (ionized and non-ionized) at a specific pH. For drug development, LogD at a physiological pH of 7.4 (LogD₇.₄) is the most relevant parameter, as it reflects the molecule's behavior in blood plasma.

The basicity of the piperazine nitrogens means that at pH 7.4, a significant portion of the molecules will be protonated (cationic). This ionized form is more water-soluble, leading to a lower LogD₇.₄ compared to the LogP of the neutral molecule. This balance is crucial: sufficient lipophilicity is needed to cross cell membranes, but adequate aqueous solubility is required for formulation and distribution in the bloodstream.

Methodologies for LogP/D Determination

Accurate determination of LogP and LogD is a cornerstone of preclinical development. Both experimental and computational methods are employed, each with its own set of strengths and ideal applications.

Experimental Determination of LogP/D

1. The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most direct way to measure LogP/D. Its direct measurement of the partition coefficient makes it the benchmark against which other methods are validated.

Causality Behind the Protocol: The core principle is to allow a compound to reach thermodynamic equilibrium between two immiscible phases. The choice of n-octanol is deliberate; its amphiphilic nature mimics the lipid bilayers of cell membranes. Pre-saturating each solvent with the other is a critical step to prevent volume changes during the experiment, which would alter the final concentrations and lead to inaccurate results. Analysis by a sensitive technique like HPLC or LC-MS is required to accurately quantify the analyte in each phase, especially when concentrations are very low.

Validated Protocol: Shake-Flask Method for LogD₇.₄

-

Solvent Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Mix equal volumes of n-octanol and the PBS buffer in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Stock Solution: Prepare a stock solution of 1-(3,4-Dimethoxyphenyl)piperazine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol (e.g., 2 mL) and pre-saturated PBS (e.g., 2 mL).

-

Compound Addition: Add a small aliquot of the stock solution to the biphasic system. The final concentration should be low enough to avoid solubility issues in either phase.

-

Equilibration: Cap the vial tightly and shake at a constant temperature (e.g., 25°C) for a sufficient time (typically 1-24 hours) to reach equilibrium.

-

Phase Separation: Centrifuge the vial at low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw a known volume from both the aqueous and the n-octanol layers. Analyze the concentration of the compound in each sample using a validated HPLC-UV or LC-MS method against a standard curve.

-

Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

Caption: Workflow for LogD determination via the shake-flask method.

2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

For higher throughput screening, RP-HPLC offers a rapid and resource-sparing alternative for estimating LogP.

Causality Behind the Protocol: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By creating a calibration curve with a series of reference compounds that have well-established LogP values, the LogP of an unknown compound can be extrapolated from its retention time. The mobile phase composition (typically a methanol/water or acetonitrile/water gradient) is crucial for achieving good separation and a linear correlation.

Validated Protocol: HPLC-Based LogP Estimation

-

System Preparation: Use a C18 column on an HPLC system with a UV detector. The mobile phase is a mixture of an aqueous buffer and an organic solvent (e.g., methanol).

-

Reference Standards: Prepare solutions of 5-7 reference compounds with known LogP values that span the expected range of the test compound.

-

Calibration Curve Generation: Inject each reference standard and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate k' using the formula: k' = (t_R - t_0) / t_0.

-

Plot Calibration Curve: Plot the known LogP values of the standards against their corresponding log(k') values. Perform a linear regression to obtain the equation of the line.

-

Test Compound Analysis: Inject the 1-(3,4-Dimethoxyphenyl)piperazine sample and record its retention time.

-

LogP Calculation: Calculate log(k') for the test compound and use the regression equation from the calibration curve to determine its LogP.

Caption: Workflow for LogP estimation using the RP-HPLC method.

Computational Prediction of LogP

In silico methods are indispensable in early drug discovery for rapidly screening large virtual libraries. These models predict LogP based on a molecule's structure.

Causality Behind the Models: Computational models deconstruct a molecule into either atomic contributions (atom-based) or larger structural fragments (fragment-based). Each piece is assigned a value based on extensive experimental data, and these values are summed along with correction factors to predict the final LogP. More advanced machine learning and deep learning models use molecular descriptors or graph representations to learn complex relationships between structure and lipophilicity from vast datasets, often providing higher accuracy.

Common Computational Models:

-

Atom-based (e.g., ALOGP): Sums the contributions of individual atoms. Fast but can miss complex intramolecular interactions.

-

Fragment-based (e.g., CLogP): Uses a library of molecular fragments with known lipophilicity values. Generally more accurate than atom-based methods.

-

Machine Learning/AI (e.g., S+logP, Graph-CNN): Utilizes sophisticated algorithms trained on large datasets to predict LogP, often yielding the most accurate predictions.

It is crucial to recognize that all computational values are predictions and carry an inherent margin of error. They are best used for ranking and prioritizing compounds for synthesis and experimental testing.

Caption: Generalized workflow for in silico LogP prediction.

Implications for Drug Development

The physicochemical profile of 1-(3,4-Dimethoxyphenyl)piperazine provides critical insights for its potential development:

-

Lipophilicity (LogP ~1.6-2.1): This moderate LogP value is often considered favorable for oral drug candidates. It suggests a good balance between the aqueous solubility needed for dissolution in the gut and the lipid solubility required for absorption across the intestinal wall. It is within the range suggested by Lipinski's "Rule of Five" (LogP ≤ 5).

-

Basicity (pKa ~8.5-9.0): The high pKa of the most basic nitrogen means that at physiological pH (7.4), the molecule will be predominantly protonated. This enhances aqueous solubility, which is beneficial for formulation and systemic distribution. However, it can also increase clearance through renal pathways and may limit penetration of the blood-brain barrier (BBB), as the charged species is less lipophilic.

-

Structure-Property Relationship: The dimethoxyphenyl group contributes significantly to the molecule's lipophilicity. The piperazine core, with its basic nitrogens, is the primary driver of the pKa and aqueous solubility. This modular nature allows medicinal chemists to fine-tune the properties. For example, adding electron-withdrawing groups to the phenyl ring could alter the pKa, while modifying the substitution pattern could adjust the LogP.

Conclusion

1-(3,4-Dimethoxyphenyl)piperazine possesses a physicochemical profile that marks it as a molecule of interest for further investigation. Its moderate lipophilicity and pronounced basicity create a delicate balance that is central to its potential pharmacokinetic behavior. A comprehensive understanding and accurate measurement of these properties, using the robust experimental and computational methodologies detailed in this guide, are not merely academic exercises. They are essential, decision-driving steps in the rational design and development of the next generation of piperazine-based therapeutics. By grounding our research in these fundamental principles, we can more effectively navigate the complex path from chemical entity to clinical success.

References

- The Strategic Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 20). NINGBO INNO PHARMCHEM CO.,LTD.

- The Role of Piperazine Derivatives in Modern Drug Discovery. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD.

- Coutinho, A. L., & Polli, J. E. (n.d.). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. University of Maryland School of Pharmacy.

- Role of piperazine scaffolds in medicinal chemistry. (2025). Benchchem.

- Coutinho, A. L., et al. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. Simulations Plus.

- Coutinho, A. L., et al. (2023, September 25). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics.

- Sousa, T., et al. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 18). IEEE Xplore.

- Mannhold, R., et al. (2008, September 18). Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. Journal of Chemical Information and Modeling.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19). MDPI.

- Hou, T. J., et al. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. Journal of Chemical Information and Computer Sciences.

- Wang, J., et al. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC.

- Meyers, J., et al. (n.d.). Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. PMC.

- Rosés, M., et al. (2015, August 30). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed.

- Kheylik, Y. (2024, August). LogP / LogD shake-flask method v1. ResearchGate.

- LogP/D. (n.d.). Cambridge MedChem Consulting.

- Piperazine. (n.d.). Wikipedia.

The Phenylpiperazine Scaffold in Modern Pharmacotherapy: A Technical Review of Ligand Design and Synthetic Methodologies

Executive Summary

The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore anchor for a vast array of CNS-active agents.[1][2] From the early generation of serotonin antagonists to the "third generation" antipsychotics like aripiprazole and cariprazine, this structural motif enables precise modulation of aminergic GPCRs. This technical guide synthesizes the structural determinants, synthetic pathways, and pharmacological profiles of phenylpiperazine derivatives, providing a roadmap for researchers optimizing Multi-Target Directed Ligands (MTDLs).

Structural Basis: The "Head-Linker-Tail" Architecture

The pharmacological versatility of phenylpiperazines is best understood through the Long-Chain Arylpiperazine (LCAP) structural model. This model divides the ligand into three distinct functional zones, each governing specific interactions within the receptor binding pocket.

The Pharmacophore Zones

-

The Head (Arylpiperazine): This is the orthosteric binding motif. The basic nitrogen (N4) is protonated at physiological pH, forming a critical salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in D2 and 5-HT receptors) in transmembrane helix 3 (TM3). The aromatic ring engages in

stacking with aromatic residues (e.g., Trp, Phe) in TM6. -

The Linker: Typically an alkyl chain (2-4 carbons) or a semi-rigid spacer. It controls the depth of insertion and prevents steric clash with the extracellular loops.

-

The Tail: This moiety binds to secondary or allosteric pockets (e.g., the Extended Binding Pocket). Variation here determines selectivity (e.g., D2 vs. D3) and functional efficacy (agonist vs. antagonist).

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical SAR interactions governing the phenylpiperazine scaffold's affinity and efficacy.

Figure 1: Mechanistic SAR map of the Phenylpiperazine scaffold interacting with aminergic GPCR binding pockets.

Comparative Pharmacology: Receptor Profiles

The clinical success of phenylpiperazine derivatives stems from their "dirty drug" profile—or more accurately, their polypharmacology . By balancing affinity across Serotonin (5-HT), Dopamine (D), and Adrenergic (

Table 1: Binding Profiles of Key Phenylpiperazine Therapeutics

Data represents binding affinity (

| Compound | Class | 5-HT1A | 5-HT2A | D2 | D3 | Mechanism Highlight | |

| Aripiprazole | Antipsychotic | 1.7 | 3.4 | 0.34 | 0.8 | 57 | D2 partial agonist; "Dopamine Stabilizer" [1] |

| Trazodone | Antidepressant | 42 | 13 | >1000 | >1000 | 12 | 5-HT2A antagonist + SERT inhibitor (SARI) [2] |

| Vortioxetine | Antidepressant | 15 | >1000 | >1000 | >1000 | >1000 | 5-HT modulator/stimulator; 5-HT3/7 antagonist [3] |

| Lumateperone | Antipsychotic | 2.0 | 0.5 | 32 | >1000 | >1000 | High 5-HT2A selectivity; reduced metabolic issues [4] |

| Urapidil | Antihypertensive | 40 | >1000 | >1000 | >1000 | 25 |

Key Insight: The shift from Trazodone (simple antagonist) to Aripiprazole (partial agonist) illustrates the evolution of the scaffold. Aripiprazole's 2,3-dichlorophenyl tail creates a specific conformation in the D2 receptor that prevents full G-protein activation, resulting in partial agonism.

Synthetic Methodologies

Efficient synthesis of phenylpiperazine derivatives is critical for library generation in SAR studies. Three primary routes dominate the field, chosen based on the electronic nature of the aryl ring.

Route A: Nucleophilic Aromatic Substitution ( )

-

Applicability: Electron-deficient aryl halides (e.g., 2-chloropyridine, 4-fluoronitrobenzene).

-

Mechanism: Addition-elimination.

-

Conditions:

or

Route B: Buchwald-Hartwig Amination

-

Applicability: Electron-neutral or electron-rich aryl halides (unactivated systems).

-

Mechanism: Pd-catalyzed cross-coupling.

-

Conditions:

or

Route C: Bis-alkylation (Cyclization)

-

Applicability: Constructing the piperazine ring de novo from anilines.

-

Mechanism: Double

displacement. -

Conditions: Aniline + Bis(2-chloroethyl)amine

HCl in high-boiling alcohols (e.g., Diglyme, Butanol).

Synthetic Workflow Diagram

Figure 2: Decision matrix and workflow for the synthesis of N-arylpiperazine derivatives.

Experimental Protocol: Synthesis and Validation

The following protocol describes the synthesis of a model compound, 1-(2,3-dichlorophenyl)piperazine (the "head" of aripiprazole), followed by N-alkylation.

Step 1: Buchwald-Hartwig Coupling (Arylpiperazine Synthesis)

This method is preferred for its high yield and tolerance of functional groups.

-

Reagents:

-

1-Bromo-2,3-dichlorobenzene (1.0 equiv)

-

Piperazine (anhydrous, 1.2 equiv)

- (1 mol%)

-

BINAP (2 mol%)

- (1.4 equiv)

-

Toluene (anhydrous, 0.2 M concentration)

-

-

Procedure:

-

Charge an oven-dried Schlenk flask with Pd catalyst, ligand, and base under Argon.

-

Add toluene, aryl bromide, and piperazine.[3]

-

Heat to 100°C for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

-

Workup: Cool to RT, filter through Celite (removes Pd/salts), concentrate filtrate.

-

Purification: Flash column chromatography (DCM:MeOH:NH4OH 90:9:1).

-

Validation:

NMR should show piperazine multiplet at

-

Step 2: N-Alkylation (Linker Attachment)

-

Reagents:

-

N-Arylpiperazine (from Step 1)

-

Target Alkyl Halide (e.g., 4-(4-chlorobutyl)quinoline)

- (3.0 equiv)[3]

-

KI (catalytic, 0.1 equiv - Finkelstein acceleration)

-

Acetonitrile (MeCN)

-

-

Procedure:

-

Dissolve arylpiperazine in MeCN. Add base and KI.

-

Add alkyl halide dropwise.

-

Reflux (80°C) for 8–24 hours.

-

Workup: Filter inorganic salts while hot. Evaporate solvent.

-

Purification: Recrystallization from EtOH or column chromatography.

-

Future Directions: Multi-Target Directed Ligands (MTDLs)

The future of this scaffold lies in MTDLs . Rather than seeking "magic bullets" (highly selective drugs), researchers are designing phenylpiperazines that deliberately hit multiple targets to enhance efficacy.

-

Oncology: Hybridizing phenylpiperazines with coumarin or isatin to target Topoisomerase II while maintaining antioxidant properties [5].

-

Neuroprotection: Dual binding to D2 (symptomatic relief) and Sigma-1 receptors (neuroprotection) for Alzheimer's agitation.

-

Antimicrobial: Leveraging the cationic amphiphilic nature of the scaffold to disrupt bacterial membranes.

References

-

De Leon, A., et al. "Aripiprazole: A comprehensive review of its pharmacology and clinical use." Psychiatric Times, 2004.

-

Stahl, S. M. "Mechanism of action of trazodone: a multifunctional drug." CNS Spectrums, 2009.

-

Sanchez, C., et al. "Vortioxetine, a novel antidepressant with multimodal activity: review of preclinical and clinical data." Pharmacology & Therapeutics, 2015.

-

Snyder, G. L., et al. "Lumateperone: A Novel Antipsychotic with a Unique Mechanism of Action." Psychopharmacology Bulletin, 2021.

-

Yilmaz, F., et al. "Design and synthesis of some piperazine hybrid molecules."[4] Revue Roumaine de Chimie, 2021.

Sources

Methodological & Application

Application Note: Synthesis and Validation of 1-(3,4-Dimethoxyphenyl)piperazine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Experimental Workflow, and Self-Validating Protocols

Executive Summary

The piperazine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in numerous central nervous system (CNS) agents and antimicrobial drugs[1]. This application note details a robust, scalable, and cost-effective protocol for the synthesis of 1-(3,4-dimethoxyphenyl)piperazine directly from 3,4-dimethoxyaniline. By utilizing bis(2-chloroethyl)amine hydrochloride in a high-boiling polar solvent, this method bypasses the need for expensive transition-metal catalysts (e.g., Palladium in Buchwald-Hartwig aminations) while maintaining high fidelity and yield[2].

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to understand the causality behind reagent selection rather than simply following a recipe. The transformation relies on a sequential, double nucleophilic substitution (

-

Nucleophile Selection: 3,4-Dimethoxyaniline is highly electron-rich due to the mesomeric electron-donating effects of the two methoxy groups. This enhances the nucleophilicity of the primary amine, facilitating the initial

attack on the electrophile. However, this electron-rich nature also makes the aniline prone to oxidation, necessitating an inert atmosphere during the reaction. -

Electrophile Protection Strategy: The use of bis(2-chloroethyl)amine hydrochloride is not arbitrary. By employing the hydrochloride salt, the secondary amine of the reagent is protonated (

), rendering it non-nucleophilic[3]. This prevents the reagent from undergoing self-condensation or polymerization, ensuring that the aniline nitrogen acts as the exclusive nucleophile. -

Solvent Dynamics: Diethylene glycol monomethyl ether (DEGME) is selected as the solvent because of its high boiling point (194 °C) and excellent solvating power for polar hydrochloride salts[3]. The first mono-alkylation step occurs relatively easily, but the subsequent intramolecular ring closure is sterically hindered and requires significant thermal energy (150 °C) to overcome the activation barrier.

Mechanistic workflow for synthesizing 1-(3,4-dimethoxyphenyl)piperazine.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry and Parameters (10 mmol Scale)

| Reagent / Parameter | Role in Reaction | Equivalents | Amount |

| 3,4-Dimethoxyaniline | Primary Nucleophile | 1.0 eq | 1.53 g (10.0 mmol) |

| Bis(2-chloroethyl)amine HCl | Bis-alkylating Agent | 1.1 eq | 1.96 g (11.0 mmol) |

| DEGME | High-boiling Solvent | N/A | 15 mL |

| Temperature | Activation Energy Source | N/A | 150 °C |

| Reaction Time | Kinetic Duration | N/A | 16–24 hours |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific checkpoints to ensure the chemical integrity of the workflow.

Phase 1: Reaction Setup and Execution

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dimethoxyaniline (1.53 g, 10.0 mmol) and bis(2-chloroethyl)amine hydrochloride (1.96 g, 11.0 mmol).

-

Solvent Addition: Add 15 mL of anhydrous DEGME.

-

Inert Atmosphere: Attach a reflux condenser and purge the system with Nitrogen or Argon for 10 minutes. Causality: Purging displaces dissolved oxygen, preventing the oxidative degradation of the electron-rich aniline into dark, tarry byproducts.

-

Heating: Submerge the flask in a pre-heated silicone oil bath at 150 °C. Maintain vigorous stirring for 16 to 24 hours.

Phase 2: Workup and Basification (Self-Validating Checkpoint)

-

Cooling: Remove the flask from the heat source and allow it to cool to room temperature. The mixture will appear as a dark, viscous solution containing the crude piperazine hydrochloride salt.

-

Basification: Transfer the mixture to a 100 mL separatory funnel. Slowly add 1M aqueous NaOH (approx. 25-30 mL) until the pH of the aqueous layer is > 10.

-

Self-Validation Checkpoint: The piperazine product is synthesized as a highly water-soluble hydrochloride salt. Adding NaOH deprotonates the secondary amine (

), converting it into a lipophilic free base. You will visually observe the solution become turbid as the free base crashes out of the aqueous phase.

-

-

Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 20 mL). The free base will partition into the lower organic layer.

-

Washing: Wash the combined organic layers with saturated brine (2 × 20 mL).

-

Causality: DEGME is partially miscible with water and organic solvents. The high ionic strength of the brine forces the residual DEGME out of the organic layer via the salting-out effect.

-

Phase 3: Isolation and Purification

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure to yield a crude dark oil. -

Chromatography: Purify the crude product via flash column chromatography on silica gel. Use an eluent gradient of DCM:MeOH (95:5 to 90:10) containing 1% Triethylamine (

).-

Self-Validation Checkpoint: Secondary amines streak severely on standard silica due to strong hydrogen bonding with the acidic silanol groups. The addition of 1%

neutralizes the silica, ensuring the product elutes as a sharp, well-defined band.

-

Analytical Validation Expectations

To confirm the success of the synthesis, validate the isolated free base against the following analytical benchmarks:

Table 2: Self-Validating Analytical Checkpoints

| Analytical Method | Expected Result | Mechanistic Significance |

| TLC (DCM:MeOH:Et3N 90:10:1) | Confirms removal of starting aniline ( | |

| LC-MS (ESI+) | Confirms the exact mass of the cyclized product. Absence of | |

| The distinct multiplet corresponding to the 8 protons of the newly formed piperazine ring confirms successful cyclization. |

References

-

Liu, Kevin G., and Robichaud, Albert J. "A general and convenient synthesis of N-aryl piperazines." Tetrahedron Letters, 2005.[Link]

-

MDPI. "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Molecules, 2023.[Link]

Sources

Application Note: Precision Synthesis of Phenylpiperazines via Buchwald-Hartwig Amination

Part 1: Executive Summary & Strategic Rationale

Phenylpiperazines are privileged pharmacophores in medicinal chemistry, serving as core scaffolds for serotonin receptor ligands (5-HT), dopamine antagonists, and antifungal agents (e.g., Itraconazole, Posaconazole). While Nucleophilic Aromatic Substitution (

The Buchwald-Hartwig Amination offers a universal solution, enabling the coupling of unactivated aryl chlorides, bromides, and iodides with piperazine. However, the use of piperazine presents a unique chemoselective challenge: preventing bis-arylation (formation of

This guide provides a dual-protocol approach:

-

Method A (Direct Selectivity): A RuPhos-mediated protocol for the direct mono-arylation of free piperazine.

-

Method B (Protected Strategy): A robust

-Boc-piperazine route for high-value or complex aryl halides.

Part 2: Mechanistic Architecture

Understanding the catalytic cycle is prerequisite to troubleshooting. The reaction does not proceed via a simple displacement but through a Pd(0)/Pd(II) redox cycle.

The Catalytic Cycle[1][2][3][4]

-

Ligand Association: The precatalyst generates the active mono-ligated

species. -

Oxidative Addition: The rate-limiting step for aryl chlorides. The Pd(0) inserts into the Ar-X bond.

-

Amine Coordination & Deprotonation: The amine binds to Pd(II). The base (e.g., NaOtBu) deprotonates the amine, forming a Pd-amido complex.

-

Reductive Elimination: The C-N bond forms, releasing the product and regenerating

.[1]

Figure 1: The catalytic cycle of Buchwald-Hartwig amination. Note that steric bulk on the ligand facilitates the final Reductive Elimination step.

Part 3: Strategic Optimization (The "Art" of the Reaction)

Success depends on the interplay between Ligand, Base, and Substrate.

Ligand Selection: The Steric Imperative

For phenylpiperazines, Dialkylbiarylphosphines are superior to older ligands like BINAP or DPPF.

-

RuPhos: The "Gold Standard" for secondary amines. Its bulk prevents the coordination of the second amine site of the product, thereby suppressing bis-arylation.

-

BrettPhos: Excellent for primary amines but often outperformed by RuPhos for piperazine.

-

XPhos: Good general-purpose ligand, particularly for aryl chlorides.

Base Selection: pKa vs. Compatibility

| Base | pKa (conj. acid) | Application | Note |

| NaOtBu | ~17 | Standard | Fast reaction. Incompatible with esters/nitriles.[2] |

| LiHMDS | ~26 | Soluble | Good for base-sensitive substrates; prevents catalyst poisoning by halides. |

| Cs₂CO₃ | ~10 | Mild | Essential for substrates with esters, ketones, or cyano groups. Requires longer reaction times. |

| K₃PO₄ | ~12 | Mild | Alternative to Carbonates; often used with water as a co-solvent. |

Part 4: Experimental Protocols

Method A: Direct Mono-Arylation (RuPhos Mediated)

Best for: Rapid library synthesis, robust substrates, atom economy.

Rationale: Using RuPhos creates a sterically crowded Pd-center that disfavors the binding of the already bulky

Materials:

-

Piperazine (2.0 equiv) — Excess is critical.

- (1.0 mol%) or Pd(OAc)2 (2.0 mol%)

-

RuPhos (2.0 - 4.0 mol%) — Maintain 2:1 Ligand:Pd ratio.

-

NaOtBu (1.5 equiv)

-

Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

-

Inert Setup: Flame-dry a Schlenk tube or reaction vial containing a magnetic stir bar. Cool under Argon/Nitrogen.

-

Solids Addition: Add

(9.2 mg, 0.01 mmol), RuPhos (18.7 mg, 0.04 mmol), NaOtBu (144 mg, 1.5 mmol), and Piperazine (172 mg, 2.0 mmol).-

Tip: If the Aryl Halide is solid, add it here (1.0 mmol).

-

-

Purge: Evacuate and backfill with Argon three times.

-

Liquids Addition: Add anhydrous Toluene (4.0 mL) via syringe. If Aryl Halide is liquid, add it now.

-

Activation: Stir at room temperature for 1-2 minutes to allow precatalyst formation (solution typically turns dark red/brown).

-

Heating: Heat to 80–100 °C for 2–12 hours. Monitor by LC-MS.[5]

-

Endpoint: Look for consumption of Aryl Halide.[6]

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad to remove Pd black. Wash filtrate with water and brine.

-

Purification: The excess piperazine stays in the aqueous layer during workup or elutes very slowly on silica. Purify via flash chromatography (DCM/MeOH/NH4OH).

Method B: The Protected Route (N-Boc Strategy)

Best for: High-value aryl halides, late-stage functionalization, or when Method A yields inseparable bis-arylated mixtures.

Rationale:

Step 1: Coupling

-

Reagents: Aryl Halide (1.0 equiv),

-Boc-Piperazine (1.2 equiv), -

Procedure: Follow the inert setup as in Method A. Heat until conversion is complete. Isolate the Boc-protected intermediate.[7]

Step 2: Deprotection

-

Reagents: TFA (10-20 equiv) in DCM (1:1 v/v) OR 4M HCl in Dioxane.

-

Procedure: Stir at RT for 1-2 hours. Remove volatiles under vacuum. Neutralize with saturated

or basic resin to obtain the free base phenylpiperazine.

Part 5: Troubleshooting & Optimization Matrix

If the reaction fails, consult this decision logic.

Figure 2: Decision tree for reaction optimization.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| No Reaction (SM remains) | Catalyst inactive or Oxidative Addition too slow. | 1. Use Pre-formed catalyst (e.g., XPhos Pd G4).2. Switch to Iodide/Bromide.3. Ensure strictly anaerobic conditions. |

| Bis-arylation | Product competes with SM amine. | 1. Use RuPhos (steric bulk).2.[8] Increase Piperazine to 3.0 equiv.3. Switch to Method B (Boc-protection). |

| Reduction (Ar-H) | 1. Avoid alcohols (use Toluene/Dioxane).2. Increase catalyst loading.3. Switch base to NaOtBu. | |